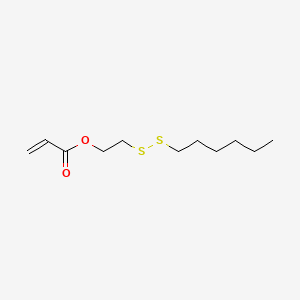

2-(Hexyldisulfanyl)ethyl Acrylate

Beschreibung

2-(Hexyldisulfanyl)ethyl acrylate is an acrylate ester characterized by a hexyldisulfanyl (C₆H₁₃S–S–) functional group attached to the ethyl backbone of the acrylate moiety. This disulfide (S–S) linkage confers unique redox-responsive properties, enabling applications in dynamic polymer networks, self-healing materials, and controlled-release systems.

Eigenschaften

Molekularformel |

C11H20O2S2 |

|---|---|

Molekulargewicht |

248.4 g/mol |

IUPAC-Name |

2-(hexyldisulfanyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2S2/c1-3-5-6-7-9-14-15-10-8-13-11(12)4-2/h4H,2-3,5-10H2,1H3 |

InChI-Schlüssel |

LWGGZNVOZISERE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCSSCCOC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyldisulfanyl)ethyl Acrylate typically involves the esterification of acrylic acid with 2-(hexyldisulfanyl)ethanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or methanesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 2-(Hexyldisulfanyl)ethyl Acrylate may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of polymerization inhibitors like hydroquinone is common to prevent unwanted polymerization during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexyldisulfanyl)ethyl Acrylate undergoes various chemical reactions, including:

Polymerization: Initiated by heat, light, or peroxides, leading to the formation of polymers.

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the acrylate group under mild conditions.

Major Products Formed

Polymerization: Poly(2-(Hexyldisulfanyl)ethyl Acrylate) with varying molecular weights.

Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

Substitution: Substituted acrylates with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Hexyldisulfanyl)ethyl Acrylate has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.

Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.

Medicine: Explored for use in biomedical devices and coatings due to its flexibility and durability.

Industry: Utilized in the production of adhesives, coatings, and sealants with enhanced performance characteristics

Wirkmechanismus

The mechanism of action of 2-(Hexyldisulfanyl)ethyl Acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond in its structure can undergo redox reactions, making it useful in applications where reversible bonding is required. The acrylate group allows for easy polymerization, leading to the formation of high-molecular-weight polymers with desirable mechanical properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

- 2-(Hexyldisulfanyl)ethyl Acrylate : Contains a disulfide bond (S–S) in the hexyldisulfanyl group, enabling reversible crosslinking under redox conditions.

- 2-Ethylhexyl Acrylate (CAS 103-11-7) : Features a branched ethylhexyl group, enhancing hydrophobicity and flexibility in polymers .

- 2-Hydroxyethyl Acrylate (CAS 818-61-1) : Includes a hydroxyl (–OH) group, increasing hydrophilicity and reactivity in copolymerization .

- Ethyl Acrylate (CAS 140-88-5) : Simplest acrylate ester with an ethyl group, offering moderate solubility and compatibility in resins .

- 2-(Perfluorobutyl)Ethyl Acrylate : Contains a fluorinated chain, imparting chemical resistance and hydrophobicity .

Physical and Chemical Properties

*Inferred based on structural analogs.

Research Findings and Industrial Relevance

- 2-Ethylhexyl Acrylate : Demonstrated effectiveness in reducing crystallinity in ethylene copolymers, enhancing elastomer performance .

- 2-Hydroxyethyl Acrylate: Stabilized with hydroquinone monomethyl ether (0.03%) to prevent premature polymerization .

- Market Trends : The global acrylate market is segmented by product type, with 2-ethyl hexyl acrylate driving demand in adhesives and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.